molecular formula C11H9BrF2N2O2 B2760980 Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-43-0

Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2760980
CAS No.: 2451256-43-0
M. Wt: 319.106
InChI Key: CIKWCJAWLWAVKO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Comparison with Similar Compounds

Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability .

Biological Activity

Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and research findings.

  • Molecular Formula : C₁₁H₉BrF₂N₂O₂
  • Molecular Weight : 319.106 g/mol
  • Melting Point : 135–137 °C
  • CAS Number : 2451256-43-0

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Preparation of the Imidazo[1,2-a]pyridine Core : This is the foundational structure for the compound.
  • Difluoromethylation : The introduction of the difluoromethyl group typically uses reagents such as difluoromethyl iodide.
  • Esterification : The final step involves esterification with ethanol and an acid catalyst to form the ethyl ester.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation. Specific IC50 values have been reported in various studies, indicating its potency against different cancer types.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for bioactivity. Comparative studies with similar compounds reveal that variations in substituents significantly impact their biological profiles.

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Ethyl 6-bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylateStructureModerate Antimicrobial
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateStructureLow Anticancer

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 5 μM.
  • Antimicrobial Efficacy Assessment : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL.
  • Toxicological Evaluation : Acute toxicity studies in animal models indicated a favorable safety profile, with no observed adverse effects at doses up to 2000 mg/kg.

Properties

IUPAC Name

ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKWCJAWLWAVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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